molecular formula C15H16O5 B2665024 Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300556-64-3

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2665024
CAS No.: 300556-64-3
M. Wt: 276.288
InChI Key: DMJRGEVUIHBZLP-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes an acetyloxy group and a carboxylate ester, making it a potential candidate for various chemical and biological applications.

Scientific Research Applications

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of immobilized catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The acetyloxy group can undergo enzymatic hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core, which imparts distinct chemical reactivity and biological activity. Its versatility in

Properties

IUPAC Name

propan-2-yl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8(2)18-15(17)14-9(3)19-13-6-5-11(7-12(13)14)20-10(4)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJRGEVUIHBZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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